Comprehensive Physicochemical Profiling and Handling Protocols for 3-Methylisoxazol-4-amine Hydrochloride
Comprehensive Physicochemical Profiling and Handling Protocols for 3-Methylisoxazol-4-amine Hydrochloride
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic building blocks that require precise handling. 3-Methylisoxazol-4-amine hydrochloride (CAS: 108512-04-5) is a prime example. This compound serves as a critical synthetic intermediate in the development of advanced therapeutics, most notably in the design of covalent KRAS G12C inhibitors[1].
Because the isoxazole core is sensitive to reductive ring-cleavage and the free amine is highly susceptible to oxidative degradation, understanding the physicochemical boundaries of this molecule is non-negotiable. This whitepaper synthesizes the core physicochemical properties, mechanistic handling insights, and validated experimental protocols required to successfully deploy this building block in complex pharmaceutical syntheses.
Core Physicochemical Data Matrix
The following table summarizes the foundational physicochemical parameters of 3-methylisoxazol-4-amine hydrochloride, providing a baseline for analytical validation and formulation[2],[3].
| Property | Value / Description |
| Chemical Name | 3-Methylisoxazol-4-amine hydrochloride |
| CAS Registry Number | 108512-04-5 |
| Molecular Formula | C₄H₇ClN₂O (Salt) / C₄H₆N₂O (Free Base) |
| Molecular Weight | 134.56 g/mol [2] |
| Physical State (Salt) | Pink to off-white crystalline solid[3] |
| Physical State (Free Base) | Yellow oil (bp₂₅ 130 °C, nD²¹ 1.5069)[3] |
| Melting Point | 188–189 °C[3] |
| Solubility | Highly soluble in water, methanol, and DMSO; insoluble in non-polar organics (e.g., hexanes). |
Structural & Mechanistic Insights
To effectively utilize 3-methylisoxazol-4-amine hydrochloride, one must understand the causality behind its physical state and reactivity.
The Basicity and Salt Formation Rationale
Isoxazoles are intrinsically electron-deficient heteroaromatics due to the combined electronegativity of the adjacent nitrogen and oxygen atoms. While the 4-amino group donates electron density into the ring via resonance, the overall basicity of the amine remains remarkably low (estimated conjugate acid pKa < 3.0).
Why is it isolated as a hydrochloride salt? The free base of 4-amino-3-methylisoxazole is a yellow oil at room temperature[3]. In this state, the electron-rich amine is highly vulnerable to atmospheric oxidation, leading to rapid darkening and the formation of dimeric impurities. By protonating the amine with anhydrous hydrochloric acid, we achieve two critical outcomes:
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Oxidative Protection: The lone pair on the nitrogen is sequestered, rendering the molecule inert to air oxidation.
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Crystallization: The ionic nature of the salt drives the formation of a stable, high-melting crystalline lattice (188–189 °C), which allows for long-term benchtop storage and straightforward purification without the need for high-vacuum distillation[3].
Reductive Vulnerability of the N-O Bond
The N-O bond within the isoxazole ring is the Achilles' heel of this scaffold. Under harsh reductive conditions (e.g., high-pressure hydrogenation with highly active catalysts, or strong dissolving metal reductions at elevated temperatures), the N-O bond will cleave, yielding an enamino-ketone. Therefore, the synthesis of the amine from its nitro precursor must be tightly controlled.
Validated Synthesis & Isolation Protocol
The most reliable route to 3-methylisoxazol-4-amine hydrochloride is the controlled reduction of 3-methyl-4-nitroisoxazole. The following protocol is designed as a self-validating system, ensuring the integrity of the isoxazole ring while maximizing yield[4],[5].
Step-by-Step Methodology
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Substrate Solvation: Dissolve 1.0 equivalent of 3-methyl-4-nitroisoxazole in a 1:1 mixture of ethanol and water. Causality: The co-solvent system ensures the organic substrate remains in solution while accommodating the aqueous acid required for the next step.
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Controlled Metal Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add 5.0 equivalents of Zinc dust in small portions. Causality: The reduction of the nitro group is highly exothermic. Adding zinc in portions prevents thermal runaway, which would otherwise provide the activation energy required to cleave the delicate N-O bond[5].
-
Acidification: Slowly add concentrated HCl dropwise, maintaining the internal temperature below 10 °C. Stir for 10 hours.
-
Filtration & Neutralization: Filter the unreacted zinc and zinc salts through a pad of Celite. Carefully neutralize the filtrate with saturated aqueous NaHCO₃ to pH 8. Self-Validation: The emergence of a yellow oily phase indicates the successful liberation of the free base[3].
-
Extraction: Rapidly extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and filter. Causality: Speed is critical here to minimize the free base's exposure to atmospheric oxygen.
-
Salt Precipitation: Cool the organic layer to 0 °C and bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane). Self-Validation: The immediate precipitation of pinkish/off-white crystals confirms the formation of the hydrochloride salt[3].
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Isolation: Filter the crystals, wash with cold diethyl ether, and dry under high vacuum to afford the pure 3-methylisoxazol-4-amine hydrochloride.
Synthesis workflow of 3-Methylisoxazol-4-amine HCl highlighting state changes.
Applications in Advanced Therapeutics (KRAS G12C)
In contemporary medicinal chemistry, 3-methylisoxazol-4-amine hydrochloride is heavily utilized as a nucleophilic building block. A prominent application is its incorporation into inhibitors targeting the KRAS G12C mutation—a historically "undruggable" target prevalent in non-small cell lung cancer (NSCLC) and colorectal cancers[1].
During the synthesis of these inhibitors, the 4-amino group of the isoxazole undergoes nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling with halogenated pyrimidine or piperazine scaffolds[1]. The isoxazole ring ultimately serves as a critical hydrogen-bond acceptor and steric modulator within the switch-II pocket of the KRAS protein, helping to lock the enzyme in its inactive GDP-bound state.
Mechanism of action for isoxazole-derived KRAS G12C covalent inhibitors.
References
-
Google Patents. (2019). CA3098574A1 - Kras g12c inhibitors and methods of using the same. URL:[1]
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National Center for Biotechnology Information. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. PMC. URL: [Link][6]
-
Dictionary of Organic Compounds (8th Supplement). 4-Amino-3-methylisoxazole. Springer-Science+Business Media. URL:[Link][3]
Sources
- 1. CA3098574A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]
- 2. 3-Methylisoxazol-4-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. 3-Methyl-4-nitroisoxazole | High-Purity Research Chemical [benchchem.com]
- 5. 1121-13-7 | 4-Nitroisoxazole | Nitroes | Ambeed.com [ambeed.com]
- 6. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
